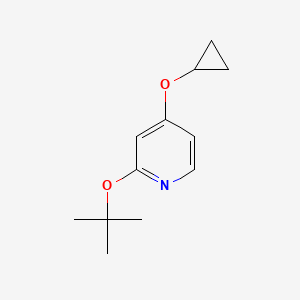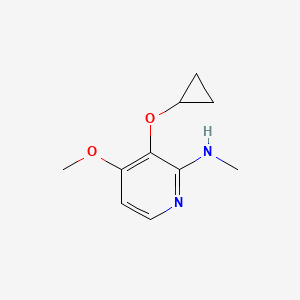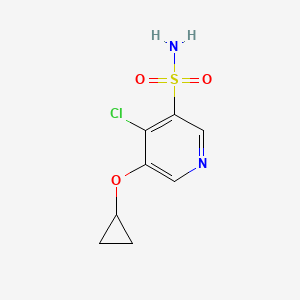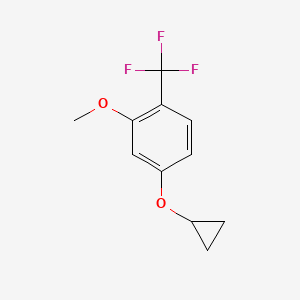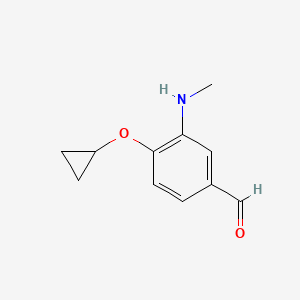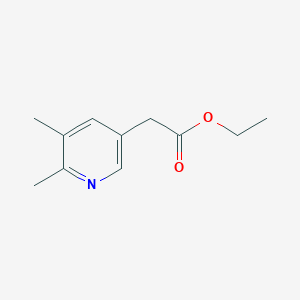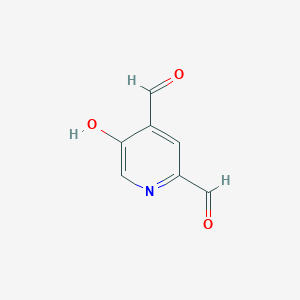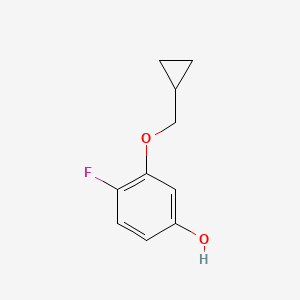
3-(Cyclopropylmethoxy)-4-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethoxy)-4-fluorophenol is an organic compound characterized by the presence of a cyclopropylmethoxy group and a fluorine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethoxy)-4-fluorophenol typically involves multiple steps:
Starting Material: The synthesis begins with a suitable phenol derivative, such as 4-fluorophenol.
Alkylation: The phenol derivative undergoes alkylation with cyclopropylmethyl bromide in the presence of a base like potassium carbonate to form the cyclopropylmethoxy group.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:
Optimized Reaction Conditions: Using efficient catalysts and solvents to enhance the reaction rate and selectivity.
Continuous Flow Synthesis: Implementing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification: Employing advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclopropylmethoxy)-4-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding cyclopropylmethoxy-4-fluorocyclohexanol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation Products: Quinones or other oxidized phenolic compounds.
Reduction Products: Cyclopropylmethoxy-4-fluorocyclohexanol.
Substitution Products: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-(Cyclopropylmethoxy)-4-fluorophenol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-4-fluorophenol involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways by binding to active sites or allosteric sites on proteins, thereby altering their function.
Comparison with Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound has a similar structure but with an additional difluoromethoxy group, which may alter its chemical properties and biological activity.
4-Fluorophenol: Lacks the cyclopropylmethoxy group, making it less complex and potentially less versatile in applications.
Uniqueness: 3-(Cyclopropylmethoxy)-4-fluorophenol is unique due to the presence of both the cyclopropylmethoxy and fluorine groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its synthetic routes, chemical behavior, and applications
Properties
CAS No. |
1243373-67-2 |
|---|---|
Molecular Formula |
C10H11FO2 |
Molecular Weight |
182.19 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)-4-fluorophenol |
InChI |
InChI=1S/C10H11FO2/c11-9-4-3-8(12)5-10(9)13-6-7-1-2-7/h3-5,7,12H,1-2,6H2 |
InChI Key |
CLRAQUHLBKZMMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



